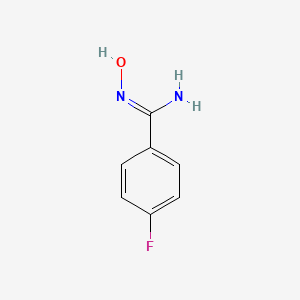

4-Fluorobenzamidoxime

Description

4-Fluorobenzamidoxime (CAS: 22179-78-8 or 69113-32-2 for its Z-isomer) is a fluorinated benzamidoxime derivative with the molecular formula C₇H₇FN₂O (MW: 154.14 g/mol). It exists as a white crystalline solid with a melting point reported between 63.5–64.7°C (basic isomer) and 92–95°C (likely corresponding to the Z-isomer) . The compound features a fluorinated aromatic ring linked to an amidoxime group (-C(=NOH)NH₂), which confers unique reactivity in pharmaceutical and agrochemical synthesis.

Structure

3D Structure

Properties

CAS No. |

69113-32-2 |

|---|---|

Molecular Formula |

C7H7FN2O |

Molecular Weight |

154.14 g/mol |

IUPAC Name |

4-fluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChI Key |

OSUPWUQRPLIJKX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)F |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)F |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzamidoxime can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under reflux conditions in an aqueous or alcoholic medium .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzamidoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzamidoxime derivatives.

Scientific Research Applications

4-Fluorobenzamidoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluorobenzamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets. This interaction can lead to the modulation of biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Properties:

Applications : Primarily used as a building block in synthesizing heterocyclic compounds, such as 1,2,4-oxadiazoles (e.g., 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate) . It also serves as a ligand in coordination chemistry due to its amidoxime moiety’s chelating properties.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 4-Fluorobenzamidoxime with structurally related amidoximes and fluorinated benzamides:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The para-fluorine in this compound enhances electrophilicity at the amidoxime group, facilitating nucleophilic substitutions .

- Bulkier Substituents : Compounds like 4-[(2-Fluorobenzyl)oxy]benzamidoxime exhibit reduced solubility compared to this compound due to the bulky benzyloxy group .

- Sulphonyl Derivatives : 2-(4-Fluorobenzylsulphonyl)acetamidoxime shows enhanced stability in acidic conditions owing to the sulfonyl group’s electron-withdrawing nature, making it suitable for protease inhibition studies .

Biological Activity

4-Fluorobenzamidoxime (C7H7FN2O) is a compound that has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and comparative data.

This compound is characterized by its unique functional groups, which include a fluorine atom and a hydroxylamine moiety. These features influence its reactivity and interaction with biological targets. The compound primarily acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby altering their activity and subsequent biochemical pathways. The formation of stable complexes with target enzymes is crucial for its inhibitory effects.

Key Reactions

- Oxidation : Converts to 4-fluorobenzonitrile.

- Reduction : Yields 4-fluorobenzylamine.

- Substitution : Participates in nucleophilic substitution reactions.

Biological Activities

The biological activities of this compound can be categorized into several areas:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can be leveraged for therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration as an antibiotic agent .

- Anti-inflammatory Effects : Its interaction with specific receptors may mediate anti-inflammatory responses, relevant in treating neuroinflammatory diseases .

Case Studies

Several case studies have explored the effects of this compound in different contexts:

-

Case Study 1: Enzyme Inhibition in Cancer Cells

A study evaluated the efficacy of this compound as an inhibitor of cancer-related enzymes. Results indicated significant inhibition of tumor growth in vitro, suggesting its potential as a therapeutic agent against certain cancers. -

Case Study 2: Neuroinflammation

Research focused on the compound's role in modulating neuroinflammatory responses. Findings demonstrated that treatment with this compound reduced markers of inflammation in mouse models, highlighting its therapeutic potential for neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzonitrile | Lacks hydroxylamine group | Limited enzyme inhibition |

| 4-Fluorobenzylamine | Amino group instead of hydroxylamine | Moderate antimicrobial activity |

| 4-Fluorobenzamide | Amide functional group | Anti-inflammatory properties |

| 4-Fluorophenylhydroxylamine | Hydroxylamine similar structure | Stronger enzyme inhibition |

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- It exhibits a strong affinity for certain enzyme targets, leading to effective inhibition at low micromolar concentrations.

- The presence of the fluorine atom enhances the stability and reactivity of the compound compared to non-fluorinated analogs.

- Ongoing research aims to optimize its pharmacological properties for better therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.